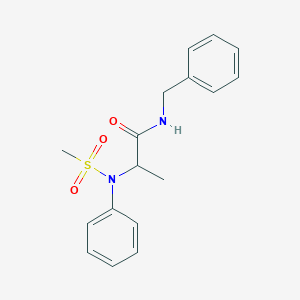![molecular formula C27H26N2O6 B11617273 5'-Benzyl 3'-ethyl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11617273.png)
5'-Benzyl 3'-ethyl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Benzyl 3’-ethyl 2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Benzyl 3’-ethyl 2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the formation of the spiro[indole-3,4’-pyran] structure through cyclization reactions, often using catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Benzyl 3’-ethyl 2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Applications De Recherche Scientifique
5’-Benzyl 3’-ethyl 2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5’-Benzyl 3’-ethyl 2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes such as signal transduction and gene expression . The compound’s unique structure allows it to bind to multiple targets, making it a versatile molecule for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Spiro[indole-3,4’-pyran] derivatives: Compounds with similar spiro structure but varying substituents, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C27H26N2O6 |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
5-O'-benzyl 3-O'-ethyl 2'-amino-6'-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C27H26N2O6/c1-4-15-29-20-14-10-9-13-19(20)27(26(29)32)21(24(30)34-16-18-11-7-6-8-12-18)17(3)35-23(28)22(27)25(31)33-5-2/h4,6-14H,1,5,15-16,28H2,2-3H3 |
Clé InChI |
SOLHTUDQKBEHID-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC=C)C(=O)OCC4=CC=CC=C4)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11617192.png)
![4-[(2,8-Dimethylquinolin-4-yl)amino]phenol](/img/structure/B11617196.png)
![2-(4-benzylpiperidin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617201.png)
![(5Z)-3-(2-chlorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11617209.png)
![1,2,4-Oxadiazole, 5-[4-(1,1-dimethylethyl)phenyl]-3-(3-nitrophenyl)-](/img/structure/B11617217.png)

![12,12,14,14-tetramethyl-4-(3-methylphenyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11617225.png)
![2-(4-Fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11617230.png)
![4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11617233.png)
![6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617237.png)
![(7Z)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11617242.png)
![Ethyl 2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate](/img/structure/B11617243.png)


